molecular formula C6H4IN3 B029738 3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-52-0

3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B029738
CAS No.: 117007-52-0
M. Wt: 245.02 g/mol
InChI Key: TYXAGVKIICJXGF-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The iodine atom at the 3-position of the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as zirconium tetrachloride. The ketones are often prepared using a stabilized ylide-facilitated Wittig reaction . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with boronic acids can yield various aryl-substituted pyrazolopyridines .

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAGVKIICJXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554904
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117007-52-0
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-b]pyridine
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Q & A

Q1: What is the structural significance of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?

A: this compound is characterized by its planar structure. The pyridine and pyrazole rings within the molecule are essentially coplanar, with a dihedral angle of only 0.82° observed between them []. This planarity can influence its interactions with other molecules and its binding affinity to biological targets.

Q2: How does this compound interact with other molecules in its crystal structure?

A: The crystal structure of this compound reveals interesting intermolecular interactions. Pairs of molecules form inversion dimers through N—H⋯N hydrogen bonds. Additionally, C—I⋯N halogen bonds link these dimers into zigzag chains that run parallel to the b-axis of the crystal lattice []. Further contributing to the crystal packing are π–π stacking interactions observed along the (110) plane.

Q3: Can this compound be used as a building block for synthesizing other compounds with potential biological activity?

A: Yes, this compound is a versatile starting material in organic synthesis. For instance, it serves as a key intermediate in the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride [, ], a precursor to Riociguat, a drug used in the treatment of thromboembolic disease. Its iodine atom can be readily substituted, allowing for the introduction of various functional groups and the creation of diverse chemical libraries.

Q4: What biological activities have been explored using derivatives of this compound?

A: Researchers have synthesized a series of novel compounds by linking various sulfonamide derivatives to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine []. These compounds were evaluated for their antibacterial and antioxidant properties. Notably, several compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains, surpassing the potency of the standard drug streptomycin in some cases. Additionally, significant antioxidant activity was observed in several derivatives, highlighting the potential of this chemical scaffold for developing new therapeutic agents.

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